5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid
Description
Properties
Molecular Formula |
C6H2BrF3O3 |
|---|---|
Molecular Weight |
258.98 g/mol |
IUPAC Name |
5-bromo-2-(trifluoromethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C6H2BrF3O3/c7-3-1-2(5(11)12)4(13-3)6(8,9)10/h1H,(H,11,12) |
InChI Key |
UAHIMXAPRKQXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1C(=O)O)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-(trifluoromethyl)furan-3-carboxylic acid using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions ensures high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can undergo oxidation to form corresponding furanones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines can be formed.
Oxidation Products: Oxidized derivatives such as furanones or carboxylic acids.
Reduction Products: Reduced derivatives such as alcohols or aldehydes.
Scientific Research Applications
Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate is a synthetic organic compound with a bromine atom, a trifluoromethyl group, and a furan ring. It has a molecular weight of approximately 273.04 g/mol. The presence of the bromomethyl and trifluoromethyl groups gives the compound distinct chemical reactivity, making it useful in medicinal chemistry and organic synthesis.
Applications
- Medicinal Chemistry Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate serves as an intermediate for synthesizing pharmaceuticals targeting specific biological pathways. It can be a building block for synthesizing potential pharmaceutical agents that target specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, while the trifluoromethyl group may enhance binding affinity through hydrophobic interactions. These interactions could potentially modulate biological pathways, making it relevant for drug development.
- Organic Synthesis This compound is useful for synthetic applications.
Reactivity
The compound's ability to form covalent bonds with nucleophilic sites in proteins suggests it may act as an inhibitor or modulator of specific enzymes or receptors. Further research is needed to elucidate its precise mechanisms of action and therapeutic applications.
Structural Similarities
Several compounds share structural similarities with ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate:
| Compound Name | Structural Features |
|---|---|
| Ethyl 2-(trifluoromethyl)furan-3-carboxylate | Contains a trifluoromethyl group but no bromine |
| Ethyl 2-methyl-5-(trifluoromethyl)furan-3-carboxylate | Methyl group instead of bromine |
| Ethyl 2-bromo-4-(difluoromethyl)furan-3-carboxylate | Contains difluoromethyl instead of trifluoromethyl |
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on enzymes or receptors. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 5-bromo-2-(trifluoromethyl)furan-3-carboxylic acid can be contextualized by comparing it with related furan derivatives, heterocyclic acids, and halogenated aromatic compounds. Below is a detailed analysis:
Structural Analogs in the Furan Carboxylic Acid Family
Note: *Molecular weight calculated based on substituents.
- Substituent Effects : The trifluoromethyl group in the target compound increases its molecular weight by ~68 g/mol compared to 5-bromofuroic acid, enhancing lipophilicity and metabolic stability . In contrast, 5-(hydroxymethyl)furan-3-carboxylic acid (flufuran) lacks halogenation, reducing its electron-withdrawing effects and making it prone to misidentification via NMR .
Heterocyclic Derivatives with Bromine and Trifluoromethyl Groups
- Heterocycle Comparison: Pyridine and quinoline derivatives exhibit higher molecular weights and altered electronic properties due to aromatic nitrogen atoms. For example, the pyridine derivative (CAS: 850864-56-1) is more stable under acidic conditions than furan-based analogs .
Brominated Aromatic Carboxylic Acids
- Acidity and Reactivity : Brominated benzoic acids (e.g., 5-bromo-2-chlorobenzoic acid) are stronger acids than furan-3-carboxylic acids due to the benzene ring’s electron-withdrawing effects. The target compound’s furan ring offers less resonance stabilization, reducing acidity compared to benzoic acid derivatives .
Key Research Findings
Synthetic Utility : The trifluoromethyl and bromine groups in this compound facilitate cross-coupling reactions, as seen in its use to synthesize amide derivatives (e.g., compound 47y in ) .
Spectroscopic Differentiation : Misidentification risks (e.g., flufuran vs. kojic acid) underscore the need for precise ¹³C-NMR analysis. The target compound’s ¹³C shifts for Br and CF₃ would differ markedly from hydroxymethyl or unsubstituted analogs .
Thermal Stability : While 5-bromofuroic acid melts at 188–190°C , the trifluoromethyl group in the target compound likely lowers its melting point due to increased steric hindrance.
Biological Activity
5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a mycobacterial inhibitor. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various pathogens.
Synthesis and Characterization
The synthesis of this compound typically involves the functionalization of furan derivatives. The introduction of the bromine and trifluoromethyl groups is crucial for enhancing biological activity. The compound can be synthesized through a multi-step process involving the bromination of furan derivatives followed by carboxylation reactions.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Bromination | Br₂, Acetic Acid |
| 2 | Carboxylation | CO₂, Base (e.g., NaOH) |
| 3 | Purification | Column Chromatography |
Antimycobacterial Properties
This compound has been evaluated for its activity against Mycobacterium tuberculosis. In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on mycobacterial growth.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group at position 2 and the bromine atom at position 5 are essential for enhancing the compound's potency. The structure-activity relationship studies indicate that modifications at these positions can lead to variations in inhibitory efficacy.
Case Studies
- Inhibition of MbtI Enzyme :
-
Antitubercular Activity :
- In assays conducted against non-pathogenic Mycobacterium bovis BCG, the compound exhibited a minimum inhibitory concentration (MIC) of 125 µM, which is significantly lower than that of other tested compounds . This suggests that it may serve as a lead compound for developing new antitubercular agents.
Table 2: Biological Activity Data
| Compound | IC50 (µM) | MIC (µM) | Target Enzyme |
|---|---|---|---|
| This compound | 15 | 125 | MbtI |
| Comparison Compound I | 30 | 250 | MbtI |
The mechanism by which this compound inhibits MbtI appears to be competitive, with a Ki value around 9 µM. This competitive inhibition suggests that the compound mimics the natural substrate of MbtI, thereby blocking its active site and preventing enzymatic activity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
